molecular formula C16H19NO4 B13368045 ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate

ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate

Cat. No.: B13368045
M. Wt: 289.33 g/mol
InChI Key: UQQSQVRWUWZVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature. This one-pot multicomponent reaction yields the desired indole derivative in high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Ethyl 1,2-dimethyl-5-(propionyloxy)-1H-indole-3-carboxylate can be compared with other similar indole derivatives, such as:

These compounds share a similar indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-propanoyloxyindole-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-5-14(18)21-11-7-8-13-12(9-11)15(10(3)17(13)4)16(19)20-6-2/h7-9H,5-6H2,1-4H3

InChI Key

UQQSQVRWUWZVEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.